His-Glu

Overview

Description

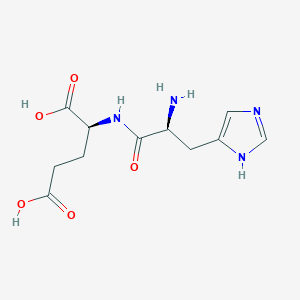

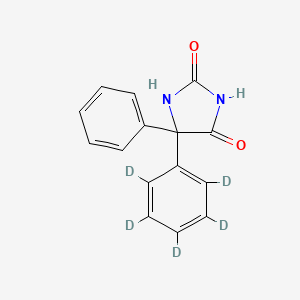

His-Glu, also known as Histidine-Glutamic Acid, is a dipeptide composed of the amino acids histidine and glutamic acid. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Histidine is an essential amino acid with an imidazole side chain, while glutamic acid is a non-essential amino acid with a carboxyl side chain. The combination of these two amino acids results in a compound with unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of His-Glu typically involves the coupling of histidine and glutamic acid through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) or t-butyloxycarbonyl (Boc), ensures the selective activation and coupling of the desired amino acids.

Chemical Reactions Analysis

Types of Reactions: His-Glu can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized to form oxo-histidine derivatives.

Reduction: The carboxyl group of glutamic acid can be reduced to form glutamate derivatives.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form modified peptides.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.

Major Products:

- Oxidation of histidine can lead to the formation of oxo-histidine derivatives.

- Reduction of glutamic acid can yield glutamate derivatives.

- Substitution reactions can produce a variety of modified peptides with different functional groups.

Scientific Research Applications

His-Glu has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.

Medicine: Explored for its potential as a therapeutic agent in treating diseases related to amino acid metabolism.

Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of His-Glu involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring of histidine can coordinate with metal ions, facilitating catalytic reactions. The carboxyl group of glutamic acid can participate in hydrogen bonding and electrostatic interactions, stabilizing the structure of proteins and peptides. These interactions enable this compound to modulate various biochemical pathways and exert its effects in biological systems.

Comparison with Similar Compounds

His-Glu can be compared with other dipeptides, such as:

Gly-Glu (Glycine-Glutamic Acid): Lacks the imidazole ring, resulting in different chemical reactivity and biological activity.

His-Asp (Histidine-Aspartic Acid): Contains aspartic acid instead of glutamic acid, leading to variations in acidity and hydrogen bonding potential.

His-Ser (Histidine-Serine): Incorporates serine, which has a hydroxyl group, affecting its chemical properties and interactions.

The uniqueness of this compound lies in the presence of both the imidazole ring and the carboxyl group, which confer distinct chemical and biological properties. This combination allows this compound to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c12-7(3-6-4-13-5-14-6)10(18)15-8(11(19)20)1-2-9(16)17/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOLZZKNEBBHTH-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426673 | |

| Record name | CHEBI:73928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53634-28-9 | |

| Record name | CHEBI:73928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the His-Glu motif in enzymatic catalysis?

A1: The this compound motif is often found within the active sites of enzymes, playing a crucial role in catalysis. For example, in aspartyl dipeptidase, a serine protease, the active site features a Ser-His-Glu catalytic triad. This is the first documented instance of a serine protease utilizing glutamate within its catalytic triad. []

Q2: How does the this compound motif contribute to the function of Pseudomonas aeruginosa LD-Carboxypeptidase?

A2: Pseudomonas aeruginosa LD-Carboxypeptidase relies on a Ser-His-Glu catalytic triad for its activity. The enzyme, essential for bacterial peptidoglycan recycling, cleaves amide bonds between L- and D-amino acids. []

Q3: What unique characteristic does the this compound motif confer upon Csd4 in Helicobacter pylori?

A3: In the bacterium Helicobacter pylori, the carboxypeptidase Csd4 utilizes a this compound-Gln configuration to coordinate a catalytic zinc ion. This unique arrangement is essential for Csd4's activity in cleaving tripeptide peptidoglycan substrates, influencing the bacterium's helical shape. []

Q4: Can the this compound motif be manipulated to alter enzyme activity?

A4: Yes, manipulating the this compound motif can impact enzyme activity. In Bacillus cereus, the arylamine N-acetyltransferase (NAT) enzyme, (BACCR)NAT3, possesses an unusual Cys-His-Glu catalytic triad. Research has shown that substituting the glutamate with aspartate does not significantly alter the enzyme's structure or function, challenging the previous belief that the Cys-His-Asp triad was essential for NAT activity. []

Q5: Is the this compound motif involved in metal ion binding in enzymes?

A5: Yes, research suggests the this compound motif plays a role in metal ion binding within certain enzymes. In ferrochelatase, an enzyme that inserts iron into protoporphyrin IX to form heme, the this compound pair is crucial for metal ion binding and catalysis. The His residue, when deprotonated, binds the incoming metal ion. []

Q6: Does the this compound motif participate in substrate recognition?

A6: Yes, the this compound motif can contribute to substrate recognition. Studies on the thioesterase (TE) involved in the biosynthesis of the anticancer compound Curacin A show that a conserved arginine residue near the Ser-His-Glu catalytic triad interacts with the substrate's β-sulfate group, highlighting the motif's role in substrate recognition. []

Q7: How does the this compound motif contribute to the function of dimethylarginine dimethylaminohydrolase (DDAH)?

A7: DDAH, an enzyme regulating nitric oxide synthases, relies on a Cys-His-Glu catalytic triad for its activity. Interestingly, the cysteine residue within this motif (Cys-249) can undergo S-nitrosylation by nitric oxide, leading to reversible inhibition of DDAH. []

Q8: What is the structure of the this compound motif?

A8: The this compound motif, as its name suggests, comprises two amino acids: Histidine (His) and Glutamic acid (Glu). These amino acids are typically located adjacent to each other in the polypeptide chain.

Q9: Are there computational studies investigating the this compound motif?

A9: Yes, computational chemistry has been employed to investigate the this compound motif. For instance, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the esterase activity of an engineered coiled-coil heptamer (CC-Hept) containing the Cys-His-Glu catalytic triad. These studies provided insights into the enzyme-substrate interactions and the mechanism of esterase activity. []

Q10: Have dipeptides containing the this compound motif been explored for molecular electronics?

A10: Research has explored the potential of dipeptides incorporating the this compound motif, such as Histidine-Glutamic acid, for molecular electronics applications. Theoretical studies using the non-equilibrium Green’s function method combined with density functional theory (NEGF-DFT) have investigated their potential as molecular rectifiers. []

Q11: How do changes in the this compound motif affect peptide activity?

A11: In studies on the anticandidal activity of histatin-like peptides, it was observed that the presence of a this compound-Glu sequence contributed to the peptide's effectiveness against Candida albicans. The specific arrangement and properties of these amino acids within the peptide sequence influence its interaction with the target and, consequently, its biological activity. []

Q12: Can modifications to the this compound motif influence peptide binding affinity?

A12: Yes, modifications to the this compound motif can alter a peptide's binding affinity. Research on peptides mimicking the active site of acetylcholinesterase demonstrated that incorporating a this compound sequence within tetrapeptides enhanced their binding affinity for organophosphate and carbamate pesticides. Computational simulations confirmed the correlation between the peptide design and binding affinity. []

Q13: How does moisture absorption affect the properties of peptides containing the this compound motif?

A13: Moisture absorption can significantly impact the stability and activity of peptides containing the this compound motif. Studies on the soybean peptide Ser-His-Glu-Cys-Asn (SHECN) revealed that moisture absorption leads to changes in its microstructure, a decrease in its antioxidant activity, and potential for degradation. This highlights the importance of proper storage to prevent moisture absorption. []

Q14: What techniques are used to study peptides containing the this compound motif?

A14: Various analytical techniques are employed to study peptides containing the this compound motif. These include:

- High-performance liquid chromatography (HPLC): For purification and separation of peptides, including those containing this compound, from complex mixtures. [, ]

- Mass spectrometry: Used for determining the molecular weight and amino acid sequence of peptides, providing insights into their structure and modifications. [, , , , ]

- Nuclear magnetic resonance (NMR) spectroscopy: Offers information about the structure, dynamics, and interactions of peptides in solution, including those containing this compound. [, ]

- Circular dichroism (CD) spectroscopy: Helps determine the secondary structure of peptides and study conformational changes. []

- X-ray crystallography: Provides high-resolution three-dimensional structures of proteins, elucidating the spatial arrangement of amino acids within the this compound motif and its surroundings. [, , , , ]

Q15: Is the this compound motif found in other organisms besides bacteria?

A15: Yes, the this compound motif is found across various organisms. For example, it is present in the neurotensin-related peptide margaratensin, isolated from the skin of the Chinese frog Rana margaratae. [] It is also present in histatin proteins found in the saliva of humans and other primates. []

Q16: Does the this compound motif play a role in protein folding?

A16: While not directly involved in the primary steps of protein folding, the this compound motif can influence the conformation of proteins. Studies on the yeast protein Hsp33/YOR391Cp, a member of the ThiI/DJ-1/PfpI superfamily, revealed that it adopts an α/β-hydrolase fold and possesses the Cys-His-Glu catalytic triad. []

Q17: Can the this compound motif be used to design peptide-based drugs?

A17: The research on this compound-containing peptides, particularly those mimicking enzyme active sites, suggests potential applications in drug design. For instance, peptides with high binding affinity to specific targets like acetylcholinesterase could be explored for developing new pesticides or therapeutics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)